Celangulin V: A Technical Guide to its Origin and Natural Source
Celangulin V: A Technical Guide to its Origin and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulin V is a naturally occurring polyol ester sesquiterpenoid insecticide with a complex β-dihydroagarofuran scaffold. It is primarily isolated from the root bark of Celastrus angulatus, a climbing shrub native to Central and Southern China.[1][2] This document provides a comprehensive overview of the origin, natural source, biosynthesis, and isolation of Celangulin V, intended for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science. Celangulin V has garnered significant interest due to its potent insecticidal activity, which is attributed to its unique mode of action targeting the V-ATPase in insects.[3] However, its complex structure presents challenges for both its isolation from natural sources and its chemical synthesis.[3]
Natural Source and Quantitative Data
The primary and most significant natural source of Celangulin V is the root bark of the plant Celastrus angulatus Maxim.[4][5][6] This plant belongs to the Celastraceae family and is widely distributed in the mountainous regions of southwest China.[5] While Celangulin V can also be found in other parts of the plant, such as the leaves, the concentration is highest in the root bark.
Currently, there is a lack of precise, publicly available scientific literature detailing the quantitative yield of pure Celangulin V from the raw plant material. Commercial suppliers often refer to extracts with a certain percentage of "celangulin," which may include a mixture of related compounds and not just pure Celangulin V.[7]
Table 1: Physicochemical Properties of Celangulin V
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₃ | [8] |
| Molecular Weight | 662.7 g/mol | [8] |
| Melting Point | 198-200 °C | [9] |
| Optical Rotation [α]D | -12.2° (c = 10.8 mg/100 mL, MeOH) | [8] |
| Appearance | White crystalline solid | [9] |
Biosynthesis of Celangulin V
The biosynthesis of Celangulin V follows the general pathway for sesquiterpenoid synthesis in plants, which can be broadly divided into three stages: the formation of the universal isoprene precursors, the cyclization of these precursors to form the sesquiterpene scaffold, and the subsequent modification of this scaffold.
Stage 1: Formation of Isoprenoid Precursors
The biosynthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, which is active in plastids.
Stage 2: Formation of the β-Dihydroagarofuran Scaffold
Farnesyl pyrophosphate (FPP), a fifteen-carbon molecule, is synthesized from two molecules of IPP and one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP then undergoes a series of complex cyclization reactions, catalyzed by terpene synthases, to form the characteristic tricyclic β-dihydroagarofuran skeleton of Celangulin V.
Stage 3: Post-Cyclization Modifications
Following the formation of the basic sesquiterpenoid core, a series of oxidative modifications, such as hydroxylations and acylations, are carried out to produce the final, highly functionalized Celangulin V molecule. This stage is believed to involve a number of cytochrome P450 monooxygenases (CYP450s) and acyltransferases. While the exact sequence of these modifications is not yet fully elucidated, several candidate genes, including CYP71D9, CYP71D10, and CYP71D11, have been identified in C. angulatus and are thought to be involved in the biosynthesis of Celangulin V.[10]
Caption: Putative biosynthetic pathway of Celangulin V.
Experimental Protocols
Isolation and Purification of Celangulin V from Celastrus angulatus
The following is a generalized protocol for the isolation and purification of Celangulin V from the root bark of C. angulatus. Specific details may vary between different research groups.
1. Plant Material Preparation:
- Collect the root bark of Celastrus angulatus.
- Air-dry the root bark in a shaded, well-ventilated area to a constant weight.
- Grind the dried root bark into a coarse powder.
2. Extraction:
- Perform a hot reflux extraction of the powdered root bark with an organic solvent. A common solvent for this purpose is ethanol or a mixture of petroleum ether and ethyl acetate.[7]
- Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography over silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
- Collect fractions and monitor them by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the fractions containing Celangulin V using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
4. Characterization:
- Confirm the identity and purity of the isolated Celangulin V using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
- Determine the melting point and optical rotation to compare with literature values.[8]
Start [label="Root Bark of Celastrus angulatus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Drying [label="Air Drying"];
Grinding [label="Grinding to Powder"];
Extraction [label="Hot Reflux Extraction\n(e.g., Ethanol)"];
Concentration [label="Concentration\n(Rotary Evaporation)"];
Crude_Extract [label="Crude Extract", shape=box, style=rounded];
Column_Chromatography [label="Silica Gel Column Chromatography\n(Petroleum Ether/Ethyl Acetate Gradient)"];
Fraction_Collection [label="Fraction Collection & TLC Monitoring"];
Purification [label="Repeated Chromatography / Prep-HPLC"];
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Characterization [label="Spectroscopic Characterization\n(NMR, MS, IR)\n& Physical Constants"];
Start -> Drying;
Drying -> Grinding;
Grinding -> Extraction;
Extraction -> Concentration;
Concentration -> Crude_Extract;
Crude_Extract -> Column_Chromatography;
Column_Chromatography -> Fraction_Collection;
Fraction_Collection -> Purification;
Purification -> Pure_Compound;
Pure_Compound -> Characterization;
}
Caption: Generalized experimental workflow for the isolation of Celangulin V.
Chemical Synthesis of Celangulin V
The total synthesis of Celangulin V is a formidable challenge due to its complex, highly oxygenated, and stereochemically rich structure. To date, a complete, step-by-step protocol for the total synthesis of Celangulin V has not been widely reported in publicly accessible scientific literature. The majority of synthetic efforts have focused on the synthesis of the core β-dihydroagarofuran scaffold or on the creation of simpler, more accessible analogues with potent insecticidal activity.[1][3] These studies often involve numerous complex steps and advanced synthetic methodologies. The development of a commercially viable total synthesis of Celangulin V remains a significant area of research.
Conclusion
Celangulin V is a promising natural insecticide originating from the root bark of Celastrus angulatus. Its complex structure is a product of an intricate biosynthetic pathway, which is an active area of research for potential biotechnological production methods. While its isolation from its natural source is the primary method of obtaining this compound, the lack of detailed public data on yield and the complexity of its purification present significant hurdles. Furthermore, the complete chemical synthesis of Celangulin V remains a major synthetic challenge. Future research focused on elucidating the complete biosynthetic pathway could open avenues for metabolic engineering and sustainable production of this potent natural product. Additionally, the development of a scalable total synthesis would provide a reliable source of Celangulin V for further research and potential commercialization.
References
- 1. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]
- 8. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
